molecular formula C18H29ClN4O3S B613728 N-alpha-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride CAS No. 79864-22-5

N-alpha-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride

Cat. No. B613728
CAS RN: 79864-22-5
M. Wt: 416.97
InChI Key: NVMYMXWJQFBTFH-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride (N-tBuArg-TBE-HCl) is an organometallic reagent used in peptide synthesis. It is an important tool in the field of peptide chemistry, as it enables the formation of peptide bonds in a highly efficient manner. N-tBuArg-TBE-HCl is a versatile reagent, as it can be used in a variety of different synthetic strategies, including peptide ligation, peptide elongation, and peptide cyclization. Furthermore, N-tBuArg-TBE-HCl is a stable reagent, allowing for a greater control over the reaction conditions.

Scientific Research Applications

Dipeptide Synthesis

Boc-Arg-SBzl HCl is used in the synthesis of dipeptides . The compound is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Deprotection of the N-Boc Group

Boc-Arg-SBzl HCl is used in the deprotection of the N-Boc group . This process involves the selective removal of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Identification and Characterization of Protease/Esterase/Granzyme Activities

Boc-Arg-SBzl HCl is used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules .

Pharmaceutical Testing

Boc-Arg-SBzl HCl is used in pharmaceutical testing . It is a high-quality reference standard for accurate results .

Amino Acid Ionic Liquids (AAILs) Applications

Boc-Arg-SBzl HCl is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These AAILs have been used in solution-phase amide formation under thermal heating .

Electrophilic Character of Oxalyl Chloride

Boc-Arg-SBzl HCl is used in reactions involving the electrophilic character of oxalyl chloride . This presents opportunities for unique reactivity .

properties

IUPAC Name

S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMYMXWJQFBTFH-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride

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